molecular formula C12H14N2S B2437126 5-Isopropyl-4-phenyl-1,3-thiazol-2-amine CAS No. 953732-52-0

5-Isopropyl-4-phenyl-1,3-thiazol-2-amine

Cat. No. B2437126
CAS RN: 953732-52-0
M. Wt: 218.32
InChI Key: IRROOFDKQPHXMI-UHFFFAOYSA-N
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Description

5-Isopropyl-4-phenyl-1,3-thiazol-2-amine is a biochemical used for proteomics research . It has a molecular weight of 218.32 and a molecular formula of C12H14N2S .


Synthesis Analysis

Thiazoles, including this compound, can be synthesized through the C-H substitution reaction of thiazole by the catalysis of the palladium/copper system. This process is carried out in the presence of tetrabutylammonium fluoride under mild conditions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 218.32 and a molecular formula of C12H14N2S . Further physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis and Characterization

  • 5-Isopropyl-4-phenyl-1,3-thiazol-2-amine derivatives have been synthesized and characterized in various studies. For instance, new metal complexes of a similar compound, 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, were synthesized and characterized by elemental analysis, FT-IR, UV/visible spectra, and other methods (Al-Amiery et al., 2009).

Anticancer Research

  • Derivatives of thiazol-2-amine, such as 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine, have been synthesized and tested for anticancer activity against human cancer cell lines, showing varying degrees of efficacy (Yakantham et al., 2019).

DNA Interaction Studies

  • The compound has also been studied for its interaction with DNA. A study demonstrated the binding of a short lexitropsin containing isopropyl-thiazole to the DNA minor groove, suggesting potential applications in gene targeting (Anthony et al., 2004).

Antimicrobial Properties

  • Thiazole derivatives have been investigated for their antimicrobial properties. For example, a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives were synthesized and demonstrated potent antimicrobial activity against various bacterial and fungal strains (Bikobo et al., 2017).

Bioactivity in Various Fields

  • Additionally, 5-phenyl-1,3,4-thiadiazole-2-amine and its derivatives have been explored for various bioactivities, including as potential candidates in pharmaceutical research for the development of new drugs (Kumar et al., 2013).

Catalyst and Chemical Synthesis

  • These compounds have been used in catalyst-free, regioselective synthesis processes. For example, one study described a one-pot, three-component approach for synthesizing thiazol-2-imines, highlighting the versatility of these compounds in chemical synthesis (Kumar et al., 2013).

Future Directions

Thiazoles, including 5-Isopropyl-4-phenyl-1,3-thiazol-2-amine, have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Thus, future research may focus on the design and development of different thiazole derivatives, as well as the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

properties

IUPAC Name

4-phenyl-5-propan-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-8(2)11-10(14-12(13)15-11)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRROOFDKQPHXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=C(S1)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

953732-52-0
Record name 4-phenyl-5-(propan-2-yl)-1,3-thiazol-2-amine
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